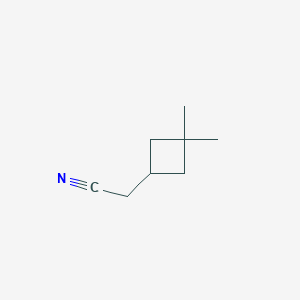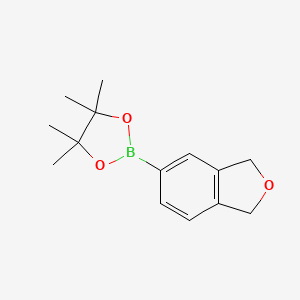![molecular formula C18H24BrNO2S B2393864 N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide CAS No. 425410-83-9](/img/structure/B2393864.png)
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide is a compound that features an adamantane moiety, which is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide typically involves multiple steps One common approach is to start with the adamantane derivative, which undergoes functionalization to introduce the ethyl groupThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromobenzenesulfonamide moiety.
Substitution: The bromine atom in the bromobenzenesulfonamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution of the bromine atom can result in various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and protein-ligand interactions.
Medicine: Adamantane derivatives have shown potential as antiviral and anticancer agents, and this compound is being explored for similar applications.
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the bromobenzenesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 1-Adamantylamine
- 1-Adamantanecarboxylic acid
- 1-Bromoadamantane
Uniqueness
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide is unique due to the combination of the adamantane moiety with the bromobenzenesulfonamide group. This combination imparts unique structural and functional properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARXXSNBRQBGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)
![tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2393790.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)
![2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid](/img/structure/B2393795.png)

![N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2393800.png)
![1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2393802.png)
![1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2393803.png)
![2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2393804.png)
